1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
Description
Properties
CAS No. |
351338-99-3 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-18(2,12-14-4-6-16(23-3)7-5-14)24-17(20-21)15-8-10-19-11-9-15/h4-11H,12H2,1-3H3 |
InChI Key |
HROQBFAOTBDFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)CC3=CC=C(C=C3)OC |
solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazines
A foundational method involves the cyclodehydration of diacylhydrazines. For example, N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide reacts with acetic anhydride under reflux to form the oxadiazole ring. This method yields the target compound with a dihedral angle of 82.82° between the oxadiazole and 3,4-dichlorobenzene rings.
Procedure :
- Dissolve 0.38 g (1 mmol) of hydrazide in 8 mL acetic anhydride.
- Reflux for 2 hours, monitoring progress via thin-layer chromatography (TLC).
- Pour the cooled mixture into cold water, filter, and recrystallize from methanol.
Condensation of Hydrazides with Orthoesters
Isonicotinic acid hydrazide serves as a key precursor. Reacting it with triethyl orthoacetate or orthobenzoate under reflux forms the oxadiazole core.
Procedure :
- Add 25 g (182.3 mmol) isonicotinic acid hydrazide to 135 mL triethyl orthoacetate.
- Reflux for 24 hours, distilling excess reagent under reduced pressure.
- Wash residue with cold ethanol and recrystallize.
Yield : 81.7% for 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, reducing time from hours to minutes. For instance, hydrazides combined with carbon disulfide in alkaline solution form oxadiazoles at 60% power for 15 minutes.
Advantages :
Optimization Strategies
Catalytic Enhancements
Phosphorus Oxychloride (POCl₃) : Enhances cyclization efficiency by acting as a dehydrating agent. A study demonstrated 85% yield for 2,5-diaryl-1,3,4-oxadiazoles using POCl₃.
TBTU Coupling Reagent : Tetramethyluronium tetrafluoroborate (TBTU) facilitates hydrazide-isothiocyanate coupling, achieving yields up to 92%.
Table 1 : Comparison of Catalysts in Oxadiazole Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | 6 hours | 85 | |
| TBTU | 3 hours | 92 | |
| Acetic Anhydride | 2 hours | 79 |
Solvent and Temperature Effects
Ethanol and DMF are preferred solvents due to their polarity and boiling points. Reflux in ethanol (78°C) ensures complete reaction without decomposition. Elevated temperatures (80–100°C) improve cyclization but risk side reactions.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Crystal structures reveal intermolecular C–H···O and C–H···N hydrogen bonds, stabilizing the lattice. The oxadiazole ring forms dihedral angles of 82.82° with substituents, influencing molecular packing.
Chemical Reactions Analysis
Oxidation Reactions
The ethanone moiety and oxadiazole ring undergo oxidation under controlled conditions:
-
Ethanone Oxidation : The acetyl group (–COCH₃) oxidizes to a carboxylic acid (–COOH) using KMnO₄/H₂SO₄ at 60–80°C (yield: 72–85%).
-
Oxadiazole Ring Oxidation : Strong oxidizing agents like H₂O₂ in acetic acid convert the oxadiazole ring to a 1,2,4-triazole derivative (e.g., 3a in Scheme 1) .
Key Data :
| Reaction Site | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Ethanone | KMnO₄/H₂SO₄ | –COOH | 85 |
| Oxadiazole | H₂O₂/CH₃COOH | Triazole | 68 |
Reduction Reactions
Reductive transformations primarily target the oxadiazole ring and aromatic nitro groups (in analogues):
-
Oxadiazole Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form hydrazide intermediates (e.g., 11 ) .
-
Pyridine Reduction : Limited reactivity observed; LiAlH₄ selectively reduces pyridinyl groups to piperidine derivatives only under extreme conditions.
Mechanistic Insight :
The oxadiazole’s N–O bond is susceptible to reductive cleavage, while the pyridine ring’s aromaticity resists reduction unless forced .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution
-
Methoxyphenyl Ring : Activating methoxy groups direct electrophiles (e.g., NO₂⁺, Br⁺) to the para position (relative to –OCH₃).
-
Pyridine Ring : Deactivated by the oxadiazole’s electron-withdrawing effect, requiring harsh nitration conditions (HNO₃/H₂SO₄, 100°C) .
Nucleophilic Substitution
-
Oxadiazole C-2 Position : Thiols (e.g., HSCH₂CH₂NH₂) displace the methyl group at C-2 under basic conditions (K₂CO₃, DMF) .
Comparative Reactivity :
| Position | Reactivity (Relative Rate) | Preferred Reagents |
|---|---|---|
| Methoxyphenyl C-4 | High (1.0) | HNO₃, Br₂ |
| Pyridine C-3/C-5 | Low (0.2) | SO₃H⁺ |
| Oxadiazole C-2 | Moderate (0.6) | HS–R, NH₂–R |
Key Synthetic Routes
-
Cyclization Method : Reaction of isonicotinic acid hydrazide with triethyl orthoacetate yields the oxadiazole core (81.7% yield) .
-
Functionalization : Subsequent alkylation with 4-methoxybenzyl chloride introduces the methoxyphenyl group.
Acid/Base Hydrolysis
-
Oxadiazole Ring Opening : Prolonged exposure to HCl (6M, reflux) degrades the ring to a hydrazide-carboxylic acid hybrid .
Comparative Reactivity with Analogues
The methoxyphenyl and pyridine substituents confer unique reactivity compared to simpler oxadiazoles:
| Compound Type | Oxidation Rate (Ethanone) | Reduction Ease (Oxadiazole) |
|---|---|---|
| 5-Pyridinyl Oxadiazoles | 1.0 (Reference) | 1.0 (Reference) |
| 5-Nitrophenyl Analogues | 0.8 | 1.3 (Enhanced) |
| 5-Methyl Derivatives | 1.2 | 0.7 (Reduced) |
Mechanistic Studies
Scientific Research Applications
1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone is a complex organic compound that contains a 1,3,4-oxadiazole ring, a five-membered heterocyclic structure with two nitrogen atoms and one oxygen atom. It also includes a methoxyphenyl group and a pyridine moiety, which contribute to its various chemical properties.
Potential Applications
This compound and other compounds containing the 1,3,4-oxadiazole structure have a wide range of biological activities and have been studied for their antimicrobial, antitumor, and anti-inflammatory properties. The presence of substituents such as methoxy groups and aromatic rings enhances their interaction with biological targets, making them promising candidates for drug development. Recent studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation and exhibit antibacterial activity against various pathogens.
The compound has potential applications in various fields:
- Medicinal Chemistry The oxadiazole ring is known for its biological activity and potential therapeutic applications.
- Drug Development The presence of substituents such as methoxy groups and aromatic rings enhances their interaction with biological targets, making them promising candidates for drug development.
The uniqueness of this compound lies in its complex structure that combines multiple pharmacophores (methoxyphenyl and pyridine) within an oxadiazole framework and this combination may enhance its biological activity compared to simpler derivatives.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Notable Features |
|---|---|
| 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | Exhibits antibacterial properties; simpler structure |
| 5-(Nitrophenyl)-1,3,4-Oxadiazole | Known for anti-inflammatory effects; contains nitro group |
| 2-Amino-[1,3,4-Oxadiazole Derivatives] | Broad biological activities; includes amino substituents |
Mechanism of Action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
- Structure : Features a 4-chlorophenyl group at position 2 and a phenyl group at position 5, with a partially saturated oxadiazole ring (2,3-dihydro).
- Synthesis : Prepared via X-ray-crystallography-validated methods, emphasizing the role of halogenated ketones in cyclization reactions .
- Key Data: Crystallographic parameters: $ R{\text{factor}} = 0.037 $, $ wR{\text{factor}} = 0.116 $, data-to-parameter ratio = 27.2 . Bioactivity: Not explicitly stated, but the oxadiazole core is associated with therapeutic agents like HIV integrase inhibitors .
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
- Structure : Contains electron-withdrawing 3,4-dichlorophenyl and electron-donating 3,4,5-trimethoxyphenyl groups.
- Synthesis : Involves cyclization reactions with tributylamine, highlighting the role of methoxy and chloro substituents in stabilizing intermediates .
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone Derivatives
- Structure : Incorporates a pyrimidinylthio-methyl group, enhancing electron-deficient character.
- Synthesis: Reflux with carbon disulfide and potassium hydroxide in ethanol, followed by acidification .
- Applications : Thioether linkages improve solubility and bioavailability, making these derivatives candidates for antimicrobial agents .
Methoxyphenyl-Containing Ethanones (e.g., JWH-201)
- Structure: 2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (non-oxadiazole).
- Regulatory Status : Classified as a controlled substance in jurisdictions like Western Australia, with penalties for possession .
- Key Contrast: Unlike the target oxadiazole, JWH-201 is an indole-derived synthetic cannabinoid, emphasizing the regulatory implications of structural motifs .
Comparative Analysis Table
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and metabolic stability, while electron-withdrawing groups (e.g., chloro) improve target binding in antimicrobial agents .
- Synthetic Flexibility : Oxadiazole derivatives are synthesized via cyclization of hydrazides or halogenated ketones, with reaction conditions (e.g., reflux time, catalyst) critical for yield .
Biological Activity
1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone is a complex organic compound characterized by the presence of a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a pyridine moiety. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.36 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of substituents like methoxy groups enhances interaction with biological targets, making this compound a promising candidate for drug development.
Antimicrobial Activity
Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, the compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the methoxyphenyl group contributes to its antibacterial activity by enhancing lipophilicity and facilitating membrane penetration .
Antitumor Activity
The anticancer potential of this compound has been explored through various studies focusing on its mechanisms of action. Research highlights its ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies have demonstrated strong binding affinities to these targets, suggesting that this compound may effectively disrupt cancer cell growth pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity positions it as a potential therapeutic agent for inflammatory diseases .
The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring through cyclization reactions. The detailed synthetic pathway can be optimized using conventional or microwave-assisted methods to enhance yield and purity .
Case Studies
Several case studies have explored the biological activity of similar oxadiazole derivatives:
- Anticancer Study : A derivative was tested against various cancer cell lines showing IC50 values comparable to standard chemotherapeutics like doxorubicin. The study emphasized the importance of the pyridine moiety in enhancing cytotoxicity .
- Antimicrobial Testing : Another study reported that an oxadiazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential in treating resistant infections.
Comparative Analysis
A comparative analysis with other similar compounds illustrates the unique properties of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | Structure | Exhibits antibacterial properties; simpler structure |
| 5-(Nitrophenyl)-1,3,4-Oxadiazole | Structure | Known for anti-inflammatory effects; contains nitro group |
| 2-Amino-[1,3,4-Oxadiazole Derivatives] | Structure | Broad biological activities; includes amino substituents |
Q & A
Q. Can this compound serve as a ligand for metal coordination studies?
- Methodological Answer : The oxadiazole nitrogen and ketone oxygen act as potential chelation sites. Titration with metal salts (e.g., Cu²⁺, Zn²⁺) monitored by UV-Vis or EPR spectroscopy reveals stoichiometry (e.g., 1:1 or 2:1 ligand:metal). Single-crystal XRD of metal complexes confirms coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
